ManNaz

Catalog No.
S3550241
CAS No.
361154-23-6
M.F
C8H14N4O6
M. Wt
262.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ManNaz

CAS Number

361154-23-6

Product Name

ManNaz

IUPAC Name

2-azido-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)

InChI Key

AFNOHTDETQTADW-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
  • Metabolic Labeling

    ManNAz can be taken up by living cells and incorporated into newly synthesized glycans. This allows researchers to label specific glycans with the azide group, which can then be detected using various techniques []. This metabolic labeling approach is particularly useful for studying the dynamics and trafficking of glycans within cells.

  • Bioorthogonal Chemistry

    The azide group on ManNAz can participate in specific chemical reactions with other functional groups, such as alkyne or phosphine. These "click reactions" are bioorthogonal, meaning they occur efficiently in living cells without interfering with normal cellular processes []. This allows researchers to attach various probes (fluorophores, biotin, etc.) to the ManNAz-labeled glycans, enabling visualization, purification, and further analysis of these molecules.

Here are some specific research applications of ManNAz:

  • Studying Glycan Function

    By labeling specific glycans with ManNAz, researchers can investigate their role in various cellular processes. For example, ManNAz has been used to study the role of glycans in cancer progression, viral infection, and neurodegenerative diseases [, , ].

  • Developing Glycan-Based Therapeutics

    The ability to target specific glycans with ManNAz and bioorthogonal chemistry holds promise for developing novel therapeutics. Researchers are exploring the use of ManNAz-labeled probes to deliver drugs or imaging agents to specific cell types based on their glycan signature [].

N-Azidoacetylmannosamine, commonly referred to as ManNaz, is a synthetic monosaccharide with the chemical formula C₈H₁₄N₄O₆ and a molecular weight of 246.22 g/mol. It features an azide functional group, which is a nitrogen-rich group that is not typically found in biological systems, making it particularly useful for bioorthogonal chemistry applications. The compound is characterized by its ability to participate in selective labeling and imaging of biomolecules, thus facilitating various biochemical studies and applications in glycoscience .

  • Azide-Alkyne Cycloaddition: This reaction, often referred to as the "click reaction," allows for the efficient conjugation of ManNaz with alkynes in a biocompatible manner, producing 1,2,3-triazoles. This reaction is valuable for labeling biomolecules without disrupting their natural functions .
  • Metabolic Labeling: ManNaz can be incorporated into glycoproteins and glycolipids through metabolic pathways, allowing researchers to study glycosylation patterns in cells. This incorporation occurs during the biosynthesis of glycoconjugates, where ManNaz replaces natural sugars .

ManNaz exhibits significant biological activity due to its structural similarity to natural sugars. Its incorporation into cellular pathways allows for:

  • Glycoprotein Labeling: By substituting natural sugars with ManNaz, researchers can label glycoproteins selectively. This has implications in studying protein interactions and functions in various biological contexts .
  • Cell Selectivity: ManNaz can be used to target specific cell types for metabolic labeling, enhancing the specificity of studies involving cell signaling and interactions .

The synthesis of N-Azidoacetylmannosamine typically involves:

  • Starting Material: D-mannosamine is used as the starting material.
  • Acetylation: The amine group of D-mannosamine is acetylated using acetic anhydride.
  • Azidation: The resulting compound is then treated with sodium azide to introduce the azide group.

This multi-step synthesis allows for the production of high-purity ManNaz suitable for research applications .

ManNaz has diverse applications in various fields:

  • Glycobiology: Used for studying glycosylation processes and identifying glycan structures on proteins.
  • Bioorthogonal Chemistry: Its azide group allows for selective labeling of biomolecules without interfering with native biological processes.
  • Drug Development: Facilitates the identification of new drug targets by enabling the visualization of glycoproteins involved in disease states .

Studies involving ManNaz have focused on its interactions with various biomolecules:

  • Protein Interactions: Research has demonstrated that ManNaz can label specific glycoproteins, allowing for detailed studies of protein-protein interactions and cellular signaling pathways.
  • Cellular Uptake: Investigations into how cells uptake ManNaz have revealed insights into metabolic pathways and cell surface receptor interactions .

Several compounds share structural similarities with N-Azidoacetylmannosamine. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AcetylmannosamineSimilar backboneLacks azide group; naturally occurring
N-Acetylneuraminic AcidSimilar sugar structureCommonly found in sialic acids
N-AzidoacetylgalactosamineStructural similarityContains galactose instead of mannose

ManNaz's unique feature lies in its azide group, which enables bioorthogonal reactions that are not possible with other similar compounds. This makes it particularly valuable for applications requiring selective labeling without interference from endogenous compounds .

XLogP3

-0.6

Dates

Modify: 2024-02-18

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